molecular formula C8H8BrNO2S B2388041 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 2090266-19-4

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B2388041
CAS No.: 2090266-19-4
M. Wt: 262.12
InChI Key: RGLJRDKNNQWMOX-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione is a brominated and aminated derivative of the 2,3-dihydro-1λ⁶-benzothiophene-1,1-dione scaffold. Its core structure consists of a benzothiophene ring fused with a five-membered dihydrothiophene-1,1-dione moiety. Key features include:

  • Substituents: An amino (-NH₂) group at position 6 and a bromine atom at position 7 on the benzene ring.
  • Molecular Formula: Reported as C₉H₇BrN₂O₂S (assuming corrections to typographical errors in , which initially lists C₉H₇BrNO₃P, an unlikely formula due to the inclusion of phosphorus) .
  • Purity: 95% (as per commercial availability data) .

Properties

IUPAC Name

7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c9-7-6(10)2-1-5-3-4-13(11,12)8(5)7/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJRDKNNQWMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine as the aminating agent. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .

Scientific Research Applications

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The base scaffold (C₈H₈O₂S) lacks substituents, making it a versatile starting material for functionalization . 3-(Methylamino) derivative introduces a tertiary amine, increasing molecular weight by ~29 g/mol compared to the base. This modification likely enhances hydrogen-bonding capacity, impacting crystallinity and solubility . The target compound incorporates bromine and amino groups, significantly increasing molecular weight (~135 g/mol over the base). Bromine’s electronegativity and steric bulk may influence reactivity in cross-coupling reactions or nucleophilic substitutions .

Physicochemical Properties: The base compound’s high boiling point (361.6°C) and density (1.344 g/cm³) suggest strong intermolecular interactions (e.g., dipole-dipole from sulfone groups) . Bromine’s presence in the target compound is expected to reduce solubility in polar solvents due to increased hydrophobicity, while the amino group could improve aqueous solubility via protonation.

Synthetic and Analytical Relevance :

  • Crystallographic data for such compounds are often resolved using programs like SHELXL (for refinement) and SHELXS (for structure solution) .
  • The WinGX suite is employed for small-molecule crystallography, facilitating data analysis and visualization .

Research Implications and Limitations

  • Discrepancies in Data: reports an anomalous molecular formula (C₉H₇BrNO₃P), likely a typographical error, as phosphorus is absent in related analogs. The corrected formula (C₉H₇BrN₂O₂S) aligns with the substituent additions .
  • Gaps in Literature : Detailed thermodynamic data (e.g., melting points, solubility) for the target compound and its analogs are scarce, necessitating further experimental characterization.

Biological Activity

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS Number: 2090266-19-4) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzothiophene class, which is known for its diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound includes both an amino group and a bromine substituent, which contribute to its reactivity and biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC8_8H8_8BrN O2_2S
Molecular Weight262.12 g/mol
IUPAC Name6-amino-7-bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
InChI KeyRGLJRDKNNQWMOX-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds related to benzothiophenes exhibit significant antimicrobial activities. A study highlighted the effectiveness of similar benzothiophene derivatives against Mycobacterium tuberculosis (MTB), with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant strains . The presence of the amino and bromo substituents in this compound may enhance its efficacy against various bacterial strains.

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Compounds with similar structures have demonstrated low cytotoxicity while maintaining high selectivity indices against human cancer cell lines such as HeLa. This suggests that this compound could be explored further for its anticancer activity .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. This interaction may involve inhibition of certain enzymes or receptors that play critical roles in disease pathways. Further studies are necessary to clarify these mechanisms.

Synthesis and Evaluation

A significant study focused on the synthesis of various benzothiophene derivatives, including those structurally similar to this compound. The research evaluated their efficacy against multidrug-resistant strains of MTB. Among the tested compounds, those with bromo substituents showed enhanced activity compared to their chloro counterparts .

Comparative Studies

In comparative studies involving other benzothiophene derivatives:

CompoundMIC against MTB (μg/mL)Activity Level
7a2.87Moderate
7b2.63High
8c0.60Very High

These findings suggest that modifications in the structure significantly influence antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the critical steps to synthesize 6-Amino-7-bromo-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione with high purity?

  • Methodology :

  • Bromination : Use a bromine solution in diethyl ether (Et₂O) under controlled temperature (0°C to room temperature) to introduce the bromo substituent, followed by quenching with NaHCO₃ and extraction .
  • Amination : Optimize reaction conditions (e.g., ammonia or amine sources) to ensure selective amino group introduction without side reactions.
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, gradient elution) to achieve ≥95% purity, as reported for structurally similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the aromatic proton environment and bromine/amino substituents. Quadrupolar broadening from bromine may require higher magnetic field strength .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (C₉H₇BrN₂O₂S) and isotopic patterns from bromine .
  • X-ray Crystallography : If single crystals are obtained, compare bond angles and dihedral angles with structurally related benzothiophene-diones .

Q. How can researchers ensure compound stability during storage?

  • Methodology :

  • Store under inert gas (argon) in amber vials at −20°C to prevent photodegradation and moisture absorption.
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Replace the bromo or amino group with halogens (e.g., Cl, F) or alkyl/aryl amines to assess electronic and steric effects .
  • Biological Assays : Test analogs for binding affinity to therapeutic targets (e.g., kinases, GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use X-ray structures of target proteins (e.g., PDB entries) and software like AutoDock Vina. Validate with experimental data from SPR or ITC .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How should researchers address contradictory data in reported binding affinities?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, ionic strength, and temperature. Use internal controls (e.g., known inhibitors) to validate reproducibility .
  • Structural Analysis : Compare crystallographic data of ligand-target complexes to identify conformational changes affecting binding .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Methodology :

  • LogP Modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while monitoring activity via in vitro assays .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., bromine substitution sites) and modify accordingly .

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